![molecular formula C18H25BrN2O2 B1322103 Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate CAS No. 401565-86-4](/img/structure/B1322103.png)
Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate
Overview
Description
The compound "Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate" is a chemical entity that appears to be related to a class of piperidine derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug synthesis. The papers provided discuss various piperidine derivatives and their synthesis, which can offer insights into the methods that might be applicable to the synthesis and analysis of the compound .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from readily available starting materials. For instance, asymmetric syntheses of piperidinecarboxylic acid derivatives have been achieved using L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine as starting materials, with overall yields of 38% and 28%, respectively . Another synthesis approach for a tert-butyl piperidine derivative involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, followed by alkylation to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These methods highlight the complexity and the careful control of reaction conditions required to synthesize such compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the synthesized structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . The reactivity of these compounds makes them versatile intermediates for the synthesis of a wide range of biologically active molecules, including anticancer drugs and nociceptin antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
Scientific Research Applications
Synthesis and Intermediate Role
- Synthesis of Biologically Active Compounds: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is used in synthesizing biologically active compounds like crizotinib, demonstrating the significance of such tert-butyl piperidine derivatives in pharmaceutical research (Kong et al., 2016).
- Intermediate in Anticancer Drugs: Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs, indicating the potential of similar tert-butyl piperidine derivatives in cancer treatment research (Zhang et al., 2018).
Structural and Chemical Studies
- Chemical Structure Analysis: The study of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provides insights into the structural properties of related compounds, beneficial for understanding their chemical behavior (Richter et al., 2009).
- Asymmetric Synthesis for Antagonists: Efficient and practical asymmetric synthesis methods for derivatives like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate are developed, which are useful for synthesizing nociceptin antagonists (Jona et al., 2009).
Applications in Drug Development
- Key Intermediate in Vandetanib Synthesis: Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in synthesizing Vandetanib, a drug used in treating medullary thyroid cancer (Wang et al., 2015).
- Stereochemistry in Drug Molecules: The stereochemistry of tert-butyl piperidine derivatives, as explored in tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, is crucial in developing new pharmaceuticals with specific desired effects (Didierjean et al., 2004).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities . They interact with their targets, leading to various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
tert-butyl 4-(5-bromo-2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVDSKPCGERMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621771 | |
Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
401565-86-4 | |
Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.